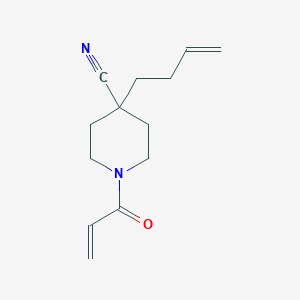

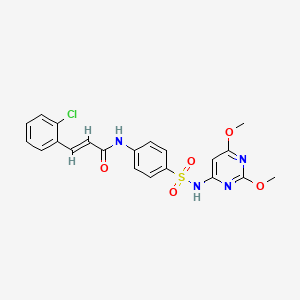

![molecular formula C10H18O2 B2974695 (4-Methoxybicyclo[2.2.2]octan-1-yl)methanol CAS No. 94994-19-1](/img/structure/B2974695.png)

(4-Methoxybicyclo[2.2.2]octan-1-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxybicyclo[2.2.2]octan-1-yl)methanol is a chemical compound used in scientific research for its unique properties. It is a bicyclic alcohol with a methoxy group attached to one of the rings. This compound has gained attention due to its potential as a drug target and its ability to interact with biological systems. In 2.2]octan-1-yl)methanol.

Scientific Research Applications

1. Catalyst Surface Site Analysis

Methanol is a key molecule in studying the surface sites of metal oxide catalysts, like ceria nanocrystals. Different surface planes of these nanocrystals exhibit varying behaviors when interacting with methanol, as observed through spectroscopy and mass spectrometry techniques (Wu et al., 2012).

2. Mechanistic and Stereochemical Studies in Chemistry

Methanolysis of certain bicyclic compounds has been a subject of interest, providing insights into the reaction mechanisms and stereochemical considerations. These studies contribute to a deeper understanding of organic reaction pathways (Kim, Gallagher, & Toia, 1994).

3. Fluorofunctionalisation of Alkenes

1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) has been used effectively for introducing fluorine atoms into organic molecules. This process is crucial for creating specific chemical structures under controlled conditions (Stavber et al., 1995).

4. Analysis of Hydrocarbon Formation in Catalysis

The study of surface methoxy groups on acidic microporous catalysts, such as zeolites, is vital for understanding hydrocarbon formation. This research is significant in improving catalytic processes for energy and chemical industries (Jiang et al., 2006).

5. Organic Synthesis and Drug Discovery

Methanol serves as a key C1 source in organic synthesis, particularly in the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. This is central to creating a variety of natural products and chemicals used in drug discovery (Natte et al., 2017).

6. Crystallography and Molecular Conformation Studies

The structure of certain quininium hydrogen tartrate salts, involving methoxy groups, offers unique insights into molecular conformations and interactions, essential in crystallography and materials science (Ryttersgaard & Larsen, 1998).

7. Understanding Chemical Reactions in Organic Chemistry

The conversion of certain bicyclo[2.2.2]octan-2-ones to hydroxybicyclo[2.2.2]octan-2-ones through methanolysis is crucial for comprehending specific chemical reactions in organic chemistry. This knowledge is applied in synthesis and the development of new compounds (Di Stefano et al., 2002).

properties

IUPAC Name |

(4-methoxy-1-bicyclo[2.2.2]octanyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-12-10-5-2-9(8-11,3-6-10)4-7-10/h11H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADLGQZPTBBSDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC12CCC(CC1)(CC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

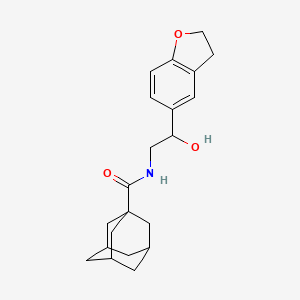

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2974612.png)

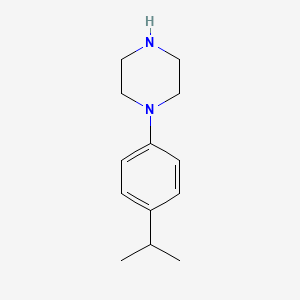

![2-N,4-N-Bis[(1-methylimidazol-2-yl)methyl]-6-N-prop-2-ynyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B2974617.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2974621.png)

![Ethyl 3-oxo-4-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2974622.png)

![methyl 4-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2974624.png)

![2-[(2-Chloro-4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2974633.png)

![N,N-diethyl-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2974634.png)